Cas no 2171670-56-5 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-[2-(methoxymethyl)pyrrolidin-1-yl]-5-oxopentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a 2-(methoxymethyl)pyrrolidine moiety, which introduces conformational constraints, and a carboxyl group for further coupling reactions. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. This compound is particularly valuable for incorporating modified proline-like structures into peptide chains, enabling the study of secondary structure influences or enhancing metabolic stability. Its well-defined reactivity profile and purity make it suitable for precise, high-yield peptide assembly in research and pharmaceutical development.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid structure
2171670-56-5 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid
CAS No:2171670-56-5
MF:C26H30N2O6
MW:466.526207447052
CID:5877316
PubChem ID:165512748
Update Time:2025-06-10

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid
    • EN300-1533093
    • 2171670-56-5
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)pyrrolidin-1-yl]-5-oxopentanoic acid
    • Inchi: 1S/C26H30N2O6/c1-33-15-17-7-6-14-28(17)25(31)23(12-13-24(29)30)27-26(32)34-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,6-7,12-16H2,1H3,(H,27,32)(H,29,30)
    • InChI Key: SINKFCMCCJESJC-UHFFFAOYSA-N
    • SMILES: O(C)CC1CCCN1C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 105Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid Pricemore >>

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4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid Related Literature

Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid

Recent Advances in the Study of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid (CAS: 2171670-56-5)

The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid (CAS: 2171670-56-5) has recently gained significant attention in the field of chemical biology and medicinal chemistry. This Fmoc-protected amino acid derivative serves as a crucial building block in peptide synthesis, particularly for the development of novel therapeutic agents. Recent studies have focused on its application in solid-phase peptide synthesis (SPPS) and its potential as a precursor for biologically active peptides.

Structural analysis reveals that this compound features both an Fmoc-protected amine group and a methoxymethyl-substituted pyrrolidine ring, which contributes to its unique conformational properties. The presence of these functional groups makes it particularly valuable for introducing constrained amino acid analogs into peptide sequences, potentially enhancing metabolic stability and target binding affinity. Recent computational studies have demonstrated that the methoxymethyl substitution on the pyrrolidine ring can significantly influence the peptide backbone conformation.

In synthetic applications, researchers have successfully employed 2171670-56-5 in the preparation of peptidomimetics targeting G-protein coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into a novel class of opioid receptor ligands, where the constrained structure provided improved selectivity for the kappa opioid receptor subtype. The compound's stability under standard SPPS conditions and its compatibility with common coupling reagents have made it particularly attractive for combinatorial chemistry approaches.

From a pharmacological perspective, derivatives containing this structural motif have shown promising results in preclinical studies. The methoxymethyl pyrrolidine moiety appears to confer enhanced blood-brain barrier penetration compared to unsubstituted proline analogs, as demonstrated in recent pharmacokinetic studies. Furthermore, the compound's metabolic stability has been investigated using human liver microsome assays, showing significantly improved resistance to enzymatic degradation compared to conventional amino acid building blocks.

Recent advancements in synthetic methodology have also addressed previous challenges in the large-scale production of 2171670-56-5. A 2024 patent application disclosed an improved synthetic route that achieves higher yields and better diastereoselectivity, making the compound more accessible for industrial-scale peptide drug development. This technological progress is particularly timely given the growing interest in peptide-based therapeutics for metabolic diseases and oncology indications.

Looking forward, researchers anticipate expanded applications of this building block in the development of next-generation peptide therapeutics. Ongoing studies are exploring its incorporation into cyclic peptides and peptide-drug conjugates, where its structural features may help address current limitations in oral bioavailability and target engagement. The compound's unique properties position it as a valuable tool in the medicinal chemist's arsenal for overcoming the challenges of peptide-based drug development.

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